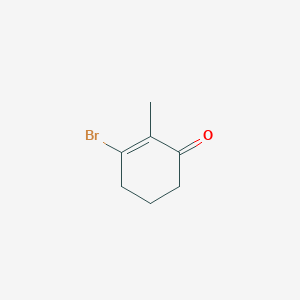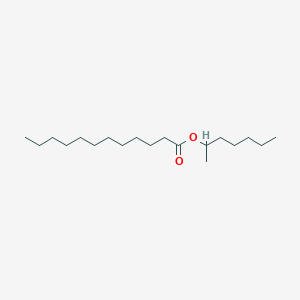![molecular formula C17H19ClS B14645014 1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene CAS No. 54997-25-0](/img/structure/B14645014.png)
1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene is an organic compound that features a benzene ring substituted with a butylphenylsulfanyl group and a chloromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene typically involves the following steps:
Formation of the Butylphenylsulfanyl Group: This can be achieved by reacting 4-butylphenol with a suitable thiolating agent such as thiourea, followed by oxidation to form the sulfanyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Using batch reactors for controlled synthesis, ensuring precise reaction conditions.
Continuous Flow Reactors: For large-scale production, continuous flow reactors may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene undergoes several types of chemical reactions:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the chloromethyl group, to form the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products vary depending on the nucleophile used, such as alcohols, amines, or ethers.
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding methyl derivative.
Aplicaciones Científicas De Investigación
1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene involves:
Molecular Targets: The compound can interact with various molecular targets depending on its functional groups.
Pathways: It may participate in pathways involving nucleophilic substitution or oxidation-reduction reactions, leading to the formation of different products.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(4-Methylphenyl)sulfanyl]-2-(chloromethyl)benzene
- 1-[(4-Ethylphenyl)sulfanyl]-2-(chloromethyl)benzene
- 1-[(4-Propylphenyl)sulfanyl]-2-(chloromethyl)benzene
Uniqueness
1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene is unique due to the presence of the butyl group, which can influence its reactivity and physical properties compared to its methyl, ethyl, and propyl analogs.
Propiedades
Número CAS |
54997-25-0 |
|---|---|
Fórmula molecular |
C17H19ClS |
Peso molecular |
290.9 g/mol |
Nombre IUPAC |
1-butyl-4-[2-(chloromethyl)phenyl]sulfanylbenzene |
InChI |
InChI=1S/C17H19ClS/c1-2-3-6-14-9-11-16(12-10-14)19-17-8-5-4-7-15(17)13-18/h4-5,7-12H,2-3,6,13H2,1H3 |
Clave InChI |
VAXBCCVOSYQLQU-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)SC2=CC=CC=C2CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


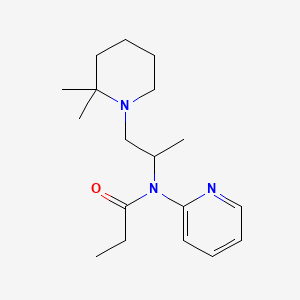
![10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine](/img/structure/B14644954.png)
![tert-Butyl[di(furan-2-yl)methyl]phosphanium iodide](/img/structure/B14644960.png)
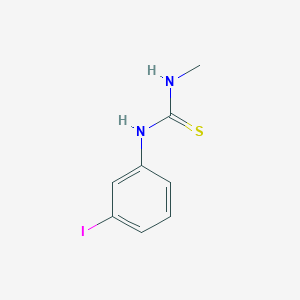
![1-{3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14644971.png)
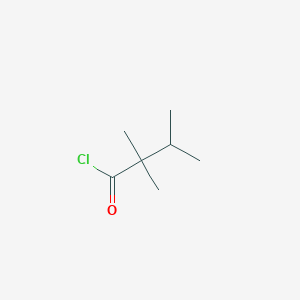
![1,1'-(Butane-1,4-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14644985.png)
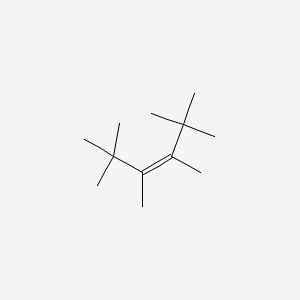
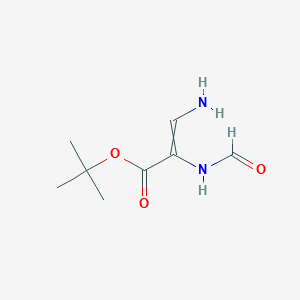
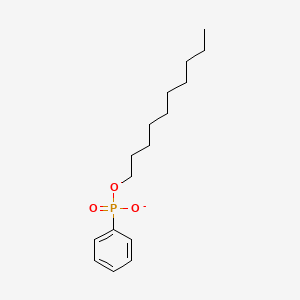
![3-Methyl-3-[4-(pentyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B14645008.png)
